3-(Pyridin-2-yl)propiolic acid
Overview
Description
3-(Pyridin-2-yl)propiolic acid is an organic compound with the molecular formula C8H5NO2. It is characterized by a pyridine ring attached to a propiolic acid moiety. This compound is known for its applications in various fields of scientific research, including chemistry, biology, and medicine.
Scientific Research Applications
3-(Pyridin-2-yl)propiolic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and coordination polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its use in drug development, particularly for targeting specific enzymes or receptors.
Industry: It finds applications in the production of specialty chemicals and materials with unique properties.
Future Directions
Pyridine compounds, including 3-(Pyridin-2-yl)propiolic acid, continue to attract interest due to their diverse functional groups and potential applications in various fields . Future research may focus on developing robust methods for the selective introduction of multiple functional groups to the pyridine scaffold .
Mechanism of Action
Target of Action
It is commonly used as a ligand to make coordination polymers . Coordination polymers are networks of repeating units, organized through the binding of metal ions to organic ligands. They have a wide range of applications, including gas storage, catalysis, and drug delivery.
Mode of Action
It is known to interact with its targets to form coordination polymers . These polymers are formed via reaction with metal ions such as Ag, Cu, and Zn . The compound may also act as a bidentate chelating agent for the chelation of rare-earth ions, Eu³⁺ and Tb³⁺, for the fluorescence enhancement in sol-gels .
Result of Action
Its role in the formation of coordination polymers suggests it may have effects related to the functions of these polymers, such as enhancing fluorescence in sol-gels .
Biochemical Analysis
Biochemical Properties
3-(Pyridin-2-yl)propiolic acid plays a significant role in biochemical reactions, particularly as a ligand in coordination chemistry. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been used in the preparation of coordination polymers involving metals such as silver, copper, and zinc . These interactions are primarily characterized by the formation of coordination bonds between the nitrogen atom in the pyridine ring and the metal ions. Additionally, this compound can act as a bidentate chelating agent, forming stable complexes with rare-earth ions like europium and terbium .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the activity of vascular endothelial growth factor receptor 2 and platelet-derived growth factor-β, which are crucial in cell signaling and proliferation . These interactions can lead to changes in gene expression and alterations in cellular metabolism, impacting processes such as collagen synthesis and fibrosis.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites or allosteric sites. For instance, it has been shown to inhibit collagen prolyl-4-hydroxylase, an enzyme involved in collagen synthesis . This inhibition results in reduced collagen deposition, which is significant in the context of fibrosis and other related conditions. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
The stability and degradation of this compound over time have been studied in laboratory settings. It has been found to be relatively stable under standard laboratory conditions, with minimal degradation observed over extended periods . Its long-term effects on cellular function have been noted in both in vitro and in vivo studies. For example, prolonged exposure to this compound can lead to sustained inhibition of collagen synthesis, which may have therapeutic implications for conditions such as liver fibrosis .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it has been observed to have minimal toxic effects, while higher doses can lead to adverse effects such as hepatotoxicity and nephrotoxicity . Threshold effects have also been noted, where a specific dosage range is required to achieve the desired biochemical effects without causing significant toxicity. These findings highlight the importance of dosage optimization in the therapeutic application of this compound.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. It has been shown to undergo oxidative metabolism, leading to the formation of metabolites that can further participate in biochemical reactions . These metabolic pathways can influence the overall metabolic flux and levels of specific metabolites within the cell, impacting cellular function and homeostasis.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. It has been observed to interact with membrane transporters that facilitate its uptake into cells . Once inside the cell, it can bind to intracellular proteins, influencing its localization and accumulation. These interactions are crucial for its biochemical activity and therapeutic potential.
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. It has been found to localize primarily in the cytoplasm, where it can interact with cytoplasmic enzymes and proteins . Additionally, it may undergo post-translational modifications that enhance its stability and activity within specific cellular compartments.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-(Pyridin-2-yl)propiolic acid can be synthesized through several methods. One common approach involves the reaction of 2-bromopyridine with ethynylmagnesium bromide, followed by hydrolysis to yield the desired product. The reaction conditions typically include the use of an inert atmosphere, such as nitrogen or argon, and anhydrous solvents to prevent moisture interference.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactions using similar synthetic routes. The process is optimized for higher yields and purity, often employing advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 3-(Pyridin-2-yl)propiolic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.
Reduction: Reduction reactions can convert the propiolic acid moiety to other functional groups, such as alcohols or alkanes.
Substitution: The pyridine ring allows for electrophilic and nucleophilic substitution reactions, leading to the formation of diverse derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine carboxylic acids, while reduction can produce pyridine alcohols.
Comparison with Similar Compounds
- 3-(Pyridin-3-yl)propiolic acid
- 2-(Pyridin-2-yl)propiolic acid
- 3-(Pyridin-4-yl)propiolic acid
Comparison: 3-(Pyridin-2-yl)propiolic acid is unique due to the position of the pyridine ring, which influences its reactivity and interaction with other molecules. Compared to its isomers, it may exhibit different chemical and biological properties, making it a valuable compound for specific applications.
Properties
IUPAC Name |
3-pyridin-2-ylprop-2-ynoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5NO2/c10-8(11)5-4-7-3-1-2-6-9-7/h1-3,6H,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PALVOZXUYYJTDL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C#CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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